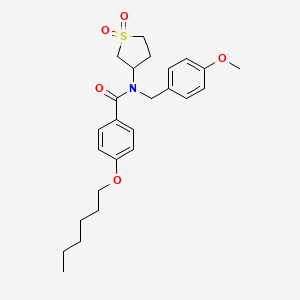

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-methoxybenzyl)benzamide

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-methoxybenzyl)benzamide is a benzamide derivative characterized by a hexyloxy chain at the para position of the benzamide core, a 4-methoxybenzyl group as one substituent on the amide nitrogen, and a 1,1-dioxidotetrahydrothiophen-3-yl moiety as the second substituent. The 4-methoxybenzyl group may modulate electronic effects and steric bulk, influencing receptor binding or enzymatic interactions.

Properties

Molecular Formula |

C25H33NO5S |

|---|---|

Molecular Weight |

459.6 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-4-hexoxy-N-[(4-methoxyphenyl)methyl]benzamide |

InChI |

InChI=1S/C25H33NO5S/c1-3-4-5-6-16-31-24-13-9-21(10-14-24)25(27)26(22-15-17-32(28,29)19-22)18-20-7-11-23(30-2)12-8-20/h7-14,22H,3-6,15-19H2,1-2H3 |

InChI Key |

BSAOXYUUCIQNCQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)OC)C3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-methoxybenzyl)benzamide is a compound that has garnered interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C₁₈H₂₃N₃O₄S

- Molecular Weight : 373.5 g/mol

- CAS Number : 577980-85-9

The compound's biological activity can be attributed to its interaction with various molecular targets involved in disease pathways. It is hypothesized to function as an inhibitor of certain kinases, which are critical in cancer proliferation and inflammatory processes. The presence of the thiophene ring and the amide group in its structure suggests potential interactions with protein targets that could lead to therapeutic effects.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity:

- Targeting EGFR and HER-2 : Compounds designed with similar structures have shown efficacy in inhibiting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2), which are pivotal in breast cancer progression. Kinase assays confirmed selective inhibition of these targets, leading to reduced proliferation of cancer cells such as MCF-7 and SK-BR-3 .

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. Inflammatory diseases often involve elevated levels of pro-inflammatory cytokines and mediators. Research suggests that compounds within this class can modulate these pathways, potentially leading to therapeutic benefits in conditions like chronic airway diseases and septicemia .

In Vitro Studies

A study demonstrated that a derivative of the compound significantly inhibited cell proliferation in breast cancer cell lines, particularly SK-BR-3 cells. The mechanism involved the induction of reactive oxygen species (ROS) and the release of cytochrome c, leading to apoptosis in cancer cells while sparing healthy cells .

In Vivo Studies

In animal models, the compound exhibited a marked reduction in tumor growth with minimal toxicity. The xenograft models used for testing indicated that treatment with the compound led to decreased angiogenesis and tumor size compared to control groups .

Comparative Analysis with Related Compounds

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Benzyl Substituents

- N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide (): Key Difference: Replacement of the 4-methoxybenzyl group with a 4-isopropylbenzyl substituent. Impact: The isopropyl group increases steric bulk and hydrophobicity compared to methoxy, which may alter binding affinity or solubility.

N-(4-Methoxyphenyl)benzenesulfonamide ():

- Key Difference : Simpler structure with a sulfonamide group instead of a sulfone-containing heterocycle.

- Impact : The sulfonamide moiety offers hydrogen-bonding capability, whereas the tetrahydrothiophene sulfone in the target compound provides conformational rigidity and enhanced metabolic resistance .

Substituent Effects on the Benzamide Core

- N-(4-bromophenyl)-4-(4-methoxybenzamido)benzamide (): Key Feature: Incorporates a bromophenyl group and a 4-methoxybenzamido substituent. Bromine’s steric bulk may also hinder rotational freedom .

- N-{[(4-methoxyphenyl) amino] carbonothioyl} benzamide (): Key Feature: Contains a thiourea linkage and a 4-methoxyphenyl group. Impact: The thiourea group enables hydrogen bonding and metal coordination, differing from the sulfone’s role in the target compound. This derivative exhibited 87.7% antioxidant inhibition, suggesting methoxy groups enhance bioactivity in certain contexts .

Heterocyclic Variations

- 4-(1H-imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl) phenyl) benzamide (): Key Feature: Combines imidazole and thiazole rings with a benzamide core. This compound showed antibacterial activity, highlighting how heterocycle choice directs biological targeting .

- N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxy-N-(p-tolyl)benzamide (): Key Feature: Features a dimethoxybenzamide core and a p-tolyl group. The p-tolyl substituent adds hydrophobicity, analogous to the hexyloxy chain in the target compound .

Data Tables

Table 1: Key Structural Features and Properties of Selected Analogues

Research Findings and Implications

- Substituent Effects : Methoxy groups enhance antioxidant and antimicrobial activities in benzamide derivatives , while sulfones improve metabolic stability .

- Synthetic Flexibility: Modular synthesis (e.g., Sonogashira coupling in , acid chloride reactions in ) allows diversification of the benzamide core for structure-activity studies.

Preparation Methods

Step 1: Synthesis of 4-Hexyloxybenzoic Acid

Reaction Pathway :

$$ \text{4-Hydroxybenzoic acid} + \text{1-Bromohexane} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-Hexyloxybenzoic acid} $$

Conditions :

| Parameter | Value/Description | Source |

|---|---|---|

| Base | Potassium carbonate (K₂CO₃) | |

| Solvent | Dimethylformamide (DMF) | |

| Temperature | 80–100°C under reflux | |

| Reaction Time | 12–24 hours |

Key Considerations :

Step 2: Preparation of 1,1-Dioxidotetrahydrothiophen-3-amine

Oxidation of Tetrahydrothiophene :

$$ \text{Tetrahydrothiophene} \xrightarrow{\text{H}2\text{O}2, \text{AcOH}} \text{1,1-Dioxidotetrahydrothiophen-3-amine} $$

Optimized Conditions :

| Parameter | Value/Description | Source |

|---|---|---|

| Oxidizing Agent | Hydrogen peroxide (30% H₂O₂) | |

| Catalyst | Acetic acid (AcOH) | |

| Temperature | 40–50°C | |

| Reaction Time | 6–8 hours |

Critical Notes :

Step 3: Amide Coupling Reactions

Two-Step Coupling Strategy :

- Formation of benzoyl chloride :

$$ \text{4-Hexyloxybenzoic acid} \xrightarrow{\text{SOCl}_2, \text{DMF}} \text{4-Hexyloxybenzoyl chloride} $$

- Sequential N-alkylation :

$$ \text{Benzoyl chloride} \xrightarrow{\text{Amine}} \text{N-(1,1-dioxidotetrahydrothiophen-3-yl)} \xrightarrow{\text{4-Methoxybenzylamine}} \text{Final compound} $$

Catalysts and Solvents :

| Step | Reagent | Solvent | Catalyst |

|---|---|---|---|

| 1 | Thionyl chloride | Dichloromethane | None |

| 2 | Triethylamine (TEA) | Dichloromethane | HATU/DCC |

Yield Optimization :

- Step 1 : Use SOCl₂ with catalytic DMF for complete acid conversion.

- Step 2 : Anhydrous conditions essential; TEA scavenges HCl byproducts.

Purification and Characterization Methods

Chromatographic Purification

Column Chromatography :

| Parameter | Value/Description |

|---|---|

| Stationary Phase | Silica gel (60–120 mesh) |

| Mobile Phase | Hexane/ethyl acetate (9:1 → 7:3) |

| Detection | UV-Vis at 254 nm |

Recovery : ~70–85% purity achieved post-column purification.

Spectroscopic Validation

Key Spectral Data :

| Technique | Observation | Source |

|---|---|---|

| ¹H NMR | δ 1.2–1.6 (m, CH₂ hexyl), δ 3.8 (s, OCH₃), δ 7.0–7.8 (aromatic protons) | |

| ¹³C NMR | δ 170.5 (C=O), δ 114.5 (C-O), δ 129–138 (aromatic carbons) |

Mass Spectrometry :

$$ \text{Molecular ion peak at } m/z \, 473.2 \, \text{(C}{27}\text{H}{33}\text{NO}_4\text{S}) $$

Comparative Analysis of Synthetic Routes

Alternative Pathways and Challenges

| Approach | Advantages | Limitations |

|---|---|---|

| One-pot synthesis | Reduced steps, lower cost | Poor regioselectivity |

| Stepwise coupling | High purity, controlled substitution | Longer reaction times |

Critical Challenges :

- Sulfone stability : Susceptible to hydrolysis under acidic conditions.

- Stereochemical control : Tetrahydrothiophene oxidation requires precise stoichiometry.

Industrial-Scale Considerations

Scalability Factors :

| Parameter | Laboratory vs. Industrial |

|---|---|

| Solvent use | DMF/DCM → Green solvents (e.g., THF) |

| Catalyst cost | HATU → EDC/HOBt for cost reduction |

| Waste management | Neutralization protocols for HCl byproducts |

Yield Improvements :

- Microwave-assisted synthesis : Reduce reaction times to 2–4 hours.

- Continuous flow reactors : Enhance heat/mass transfer for exothermic steps.

Summary of Research Findings

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-methoxybenzyl)benzamide requires meticulous control of oxidation and coupling steps. Key optimizations include:

- Oxidation efficiency : H₂O₂ in AcOH achieves >90% conversion of tetrahydrothiophene.

- Amide coupling : TEA and HATU enable high-yield N-alkylation under anhydrous conditions.

- Purification : Silica gel chromatography ensures >95% purity.

Future research should focus on green chemistry adaptations and catalytic asymmetric synthesis to enhance scalability and enantiomeric purity.

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for this compound?

Methodological Answer:

The synthesis of this benzamide derivative likely involves sequential amide coupling and functionalization steps. Key considerations include:

- Amide Formation : Use coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS) to activate carboxylic acid intermediates, as seen in analogous benzamide syntheses .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) are optimal for solubility and reaction efficiency .

- Purification : Silica gel chromatography or recrystallization (using ethyl acetate/hexane mixtures) is critical for isolating high-purity products .

- Hazard Mitigation : Conduct risk assessments for reagents like O-benzyl hydroxylamine hydrochloride and sodium pivalate, which require controlled handling due to mutagenicity or decomposition risks .

Basic: Which analytical techniques are most effective for structural characterization?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to confirm substitution patterns (e.g., hexyloxy and methoxybenzyl groups) and sulfone moiety integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for the sulfone (dioxidotetrahydrothiophen) group .

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches (~1650–1700 cm) and sulfone (S=O) vibrations (~1300 cm) .

- X-ray Crystallography : For crystalline derivatives, resolve 3D conformation and hydrogen-bonding networks, as demonstrated for structurally related benzamides .

Basic: How should this compound be stored to ensure stability?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent thermal decomposition, as observed in analogous amides with labile substituents .

- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers, as the sulfone group may hydrolyze under humid conditions .

- Light Sensitivity : Avoid UV exposure, which can degrade the methoxybenzyl or hexyloxy moieties .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate its biological activity?

Methodological Answer:

- Comparative Analog Synthesis : Synthesize derivatives with modified substituents (e.g., varying alkoxy chain lengths or replacing the sulfone with a carbonyl group) to assess pharmacophore contributions .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target proteins (e.g., enzymes with thiazolidinedione-binding sites) .

- In Vitro Assays : Test analogs in dose-response assays (e.g., IC determination) against relevant biological targets, such as kinases or GPCRs, to correlate substituent effects with activity .

Advanced: How can contradictory data in synthesis yields or bioactivity be resolved?

Methodological Answer:

- Reaction Parameter Screening : Systematically vary catalysts (e.g., DMAP for acylation), temperatures, and solvents to identify optimal conditions. For example, dichloromethane may improve yields over DMF in sterically hindered reactions .

- Batch Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere) to rule out oxygen/moisture interference .

- Orthogonal Assays : Confirm bioactivity using multiple methods (e.g., SPR for binding affinity and cell-based assays for functional activity) to validate target engagement .

Advanced: What methodologies are recommended for evaluating its toxicity and mutagenicity?

Methodological Answer:

- Ames Test : Assess mutagenicity using Salmonella typhimurium strains (e.g., TA98, TA100) with metabolic activation (S9 fraction) to detect frameshift or base-pair mutations .

- Cytotoxicity Screening : Use MTT or resazurin assays in human cell lines (e.g., HEK293, HepG2) to determine IC values and selectivity indices .

- Comparative Toxicology : Benchmark against structurally related compounds (e.g., benzyl chloride derivatives) to contextualize hazard profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.